molecular formula C8H9FN2O2 B13330311 (R)-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid

(R)-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid

Cat. No.: B13330311
M. Wt: 184.17 g/mol
InChI Key: YZUVKRZLMIRVEE-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid is a chiral amino acid derivative featuring a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of a nitro group on a pyridine ring with a fluorine atom, followed by coupling with an amino acid derivative . The reaction conditions often require the use of catalysts such as TBAF (tetra-n-butylammonium fluoride) and acids like H₂SO₄ to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

®-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity. This compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid is unique due to its chiral nature and the presence of both an amino acid and a fluoropyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

(2R)-2-amino-3-(5-fluoropyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9FN2O2/c9-5-1-2-6(11-4-5)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m1/s1

InChI Key

YZUVKRZLMIRVEE-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=NC=C1F)C[C@H](C(=O)O)N

Canonical SMILES

C1=CC(=NC=C1F)CC(C(=O)O)N

Origin of Product

United States

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